Tributyl(methyl)phosphonium 4-methylbenzenesulfonate

概要

説明

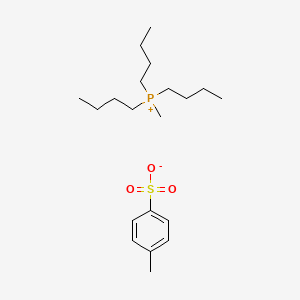

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H37O3PS and a molecular weight of 388.55 g/mol . . This compound is used in various chemical processes and has applications in different fields of scientific research.

準備方法

The synthesis of tributyl(methyl)phosphonium 4-methylbenzenesulfonate typically involves the reaction of tributylphosphine with methyl iodide to form tributyl(methyl)phosphonium iodide. This intermediate is then reacted with sodium 4-methylbenzenesulfonate to yield the final product . The reaction conditions usually involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

化学反応の分析

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

科学的研究の応用

Chemical Synthesis

Catalytic Applications

TBMP serves as a catalyst or co-catalyst in organic reactions, enhancing reaction rates and selectivity. Its ionic nature allows it to stabilize transition states and intermediates, leading to improved yields. For instance:

- Transesterification Reactions : TBMP has been employed as a catalyst in biodiesel production through the transesterification of triglycerides with methanol or ethanol. Studies indicate that using TBMP can significantly lower the activation energy required for the reaction, thus increasing the overall efficiency of biodiesel synthesis .

Extraction Processes

Enhanced Extraction of Bioactive Compounds

TBMP has shown promise in the extraction of bioactive compounds from natural sources, such as carotenoids from bacterial cultures. The ionic liquid facilitates the solubilization of these compounds, leading to higher extraction yields compared to traditional solvents.

- Case Study: Carotenoid Extraction : A study demonstrated that using TBMP in conjunction with other solvents resulted in a notable increase in carotenoid extraction efficiency. The experimental design indicated that varying the concentration of TBMP directly influenced the yield of carotenoids extracted from bacterial cultures .

Forward Osmosis

Draw Solutions in Water Purification

TBMP has been explored as a draw solute in forward osmosis (FO) processes, which are gaining traction for water purification and desalination applications. Its low viscosity and high osmotic pressure make it suitable for enhancing water flux.

- Case Study: Thermo-responsive Draw Solution : Research highlighted that TBMP-based draw solutions improve water flux significantly compared to traditional high-viscosity solutions. This property is particularly beneficial for reducing energy consumption in desalination processes .

Material Science

Ionic Liquid-Based Materials

The unique properties of TBMP allow it to be used in the development of advanced materials, including thermoplastic elastomers and conductive polymers.

- Conductive Polymers : TBMP has been incorporated into polymer matrices to enhance electrical conductivity. The ionic nature of TBMP facilitates charge transport within the polymer structure, making it suitable for applications in flexible electronics .

Table 1: Summary of Applications

作用機序

The mechanism of action of tributyl(methyl)phosphonium 4-methylbenzenesulfonate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, by forming a complex with the reactant and increasing its solubility in the target phase . This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific reaction and application .

類似化合物との比較

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

Tributyl(methyl)phosphonium dimethyl phosphate: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.

Tributylphosphonium chloride: Another related compound with different anionic components, which affects its reactivity and use in different chemical processes.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields .

生物活性

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate (TBMP) is a phosphonium-based ionic liquid that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in various fields.

TBMP is characterized by its phosphonium cation and sulfonate anion, which contribute to its unique properties. The structural formula can be represented as follows:

The presence of the sulfonate group enhances its solubility in water and biological fluids, facilitating interactions with biological membranes.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have demonstrated that TBMP exhibits significant antimicrobial properties against a range of pathogens. For instance, Chanawanno et al. synthesized related compounds and evaluated their antibacterial activity, revealing promising results against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Cytotoxicity and Antitumor Effects

Research has indicated that TBMP may possess cytotoxic effects on cancer cells. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines through p53-independent pathways . The cytotoxicity was assessed using MTT assays, which showed a dose-dependent response.

3. Effects on Phospholipid Membranes

Phosphonium-based ionic liquids like TBMP have been shown to interact with phospholipid membranes, potentially enhancing cell permeability . This property may be exploited for drug delivery systems, allowing for improved bioavailability of therapeutic agents.

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study of five phosphonium ionic liquids, TBMP was found to exhibit superior antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mM, significantly lower than that of other tested ionic liquids .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study involving human cancer cell lines revealed that TBMP induced apoptosis at concentrations as low as 1 mM. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptotic cells .

The biological activity of TBMP can be attributed to several mechanisms:

- Membrane Disruption: The cationic nature allows TBMP to interact with negatively charged bacterial membranes, causing destabilization and lysis.

- Induction of Apoptosis: In cancer cells, TBMP triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Enhanced Permeability: Its ability to permeate lipid bilayers suggests potential applications in drug delivery by facilitating the transport of therapeutic compounds across cellular membranes.

Data Summary

特性

IUPAC Name |

4-methylbenzenesulfonate;tributyl(methyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C7H8O3S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIXDAMPMRGBBN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55767-12-9 | |

| Record name | Tributyl(methyl)phosphonium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。